4-Bromomethyl-6,7-dimethoxycoumarin

Catalog No.
S587804
CAS No.
88404-25-5
M.F
C12H11BrO4
M. Wt
299.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromomethyl-6,7-dimethoxycoumarin

CAS Number

88404-25-5

Product Name

4-Bromomethyl-6,7-dimethoxycoumarin

IUPAC Name

4-(bromomethyl)-6,7-dimethoxychromen-2-one

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3

InChI Key

JGODLBJJCNQFII-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC

Synonyms

4-(bromomethyl)-6,7-dimethoxy-2-oxo-2H-benzopyran, 4-BDMC, 4-bromomethyl-6,7-dimethoxycoumarin, BrDMC-4,6,7

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC

Fluorescent Labeling Agent:

4-BMDC's primary application in scientific research is as a fluorescent labeling agent. Its structure allows it to form covalent bonds with various molecules, including carboxylic acids. Once attached, 4-BMDC imparts fluorescent properties to the labeled molecule, enabling its detection and quantification using techniques like high-performance liquid chromatography (HPLC) [, ]. This has proven valuable in various research areas, including:

  • Drug analysis: Quantifying drugs and their metabolites in biological samples, such as clofibric acid in liver tissue [].
  • Biomolecule analysis: Determining the concentration of glutathione, a tripeptide involved in various cellular processes [].
  • Food science: Detecting and measuring carboxylic acids in food and beverages [].

Other Potential Applications:

While less explored compared to its use as a fluorescent label, 4-BMDC has also been investigated for its potential in other scientific research areas:

  • Bioconjugation: 4-BMDC's ability to form covalent bonds with biomolecules makes it a potential candidate for bioconjugation reactions, where different molecules are linked together. This could have applications in drug delivery and biosensing [].
  • Material science: The fluorescent properties of 4-BMDC could be useful in developing fluorescent probes for various materials science applications [].

4-Bromomethyl-6,7-dimethoxycoumarin is a synthetic organic compound with the molecular formula C₁₂H₁₁BrO₄. It features a coumarin backbone, which is characterized by a benzopyrone structure. This compound is notable for its bromomethyl and dimethoxy substituents, which enhance its chemical reactivity and potential applications in various fields, particularly in analytical chemistry and biological research. Its unique structure allows it to function effectively as a fluorescent labeling reagent, making it valuable in high-performance liquid chromatography (HPLC) for detecting specific analytes such as carboxylic acids .

Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.
  • Condensation Reactions: The presence of methoxy groups allows for possible condensation reactions with aldehydes or ketones, facilitating the synthesis of more complex molecules.
  • Fluorescent Derivatization: This compound is used to derivatize carboxylic acids, enhancing their detectability in HPLC through fluorescence .

The synthesis of 4-bromomethyl-6,7-dimethoxycoumarin typically involves several steps:

  • Formation of Coumarin Core: The initial step often involves synthesizing the basic coumarin structure through cyclization reactions involving salicylaldehyde and an appropriate acylating agent.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved using bromomethyl methyl ether or similar reagents under acidic conditions.
  • Methoxylation: The dimethoxy groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base .

4-Bromomethyl-6,7-dimethoxycoumarin has several applications:

  • Fluorescent Labeling Reagent: It is widely used in HPLC for the detection and quantification of carboxylic acids and other analytes due to its fluorescent properties .
  • Research Tool: This compound serves as a valuable tool in biochemical research for studying various biological processes and interactions.
  • Potential Drug Development: Given its biological activities, it may serve as a lead compound for developing new therapeutic agents targeting oxidative stress or cancer .

Interaction studies involving 4-bromomethyl-6,7-dimethoxycoumarin focus on its reactivity with biological molecules. Key findings include:

  • Binding Affinity Studies: Research has indicated that this compound can interact with proteins and enzymes, potentially influencing their activity.
  • Fluorescence Quenching Experiments: These studies help elucidate how this compound interacts with different analytes in solution, providing insights into its utility as a fluorescent probe .

Several compounds share structural features with 4-bromomethyl-6,7-dimethoxycoumarin. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-2-benzopyroneMethoxy substitution at position 6Exhibits strong antioxidant properties
7-HydroxycoumarinHydroxy group at position 7Known for its anticoagulant effects
CoumarinBasic coumarin structureServes as a precursor for many derivatives
4-MethylcoumarinMethyl group at position 4Used in flavoring and fragrance industries

The uniqueness of 4-bromomethyl-6,7-dimethoxycoumarin lies in its specific combination of bromomethyl and dimethoxy groups, which enhance its reactivity and utility in analytical applications compared to these similar compounds .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

88404-25-5

Wikipedia

4-Bromomethyl-6,7-dimethoxycoumarin

Dates

Modify: 2023-09-14

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